Biochemical Potency: Stattic vs. S3I-201 in SH2 Domain Binding
Stattic demonstrates an IC50 of 5.1 μM for inhibiting the binding of a phosphotyrosine-containing peptide to the STAT3 SH2 domain [1]. In a comparative context, the analog S3I-201 (NSC 74859) exhibits an IC50 of 86 μM for inhibiting STAT3 DNA-binding activity [2], representing a 17-fold difference in potency within similar in vitro biochemical assays.
| Evidence Dimension | Inhibition of STAT3 SH2 domain-mediated peptide binding or DNA-binding activity |
|---|---|
| Target Compound Data | IC50 = 5.1 μM |
| Comparator Or Baseline | S3I-201: IC50 = 86 μM |
| Quantified Difference | ~17-fold more potent (lower IC50) |
| Conditions | Cell-free in vitro assay; Stattic measured via fluorescence polarization (peptide binding), S3I-201 measured via EMSA (DNA-binding activity) |
Why This Matters
This higher biochemical potency allows for the use of lower compound concentrations, reducing the risk of solvent toxicity and off-target effects in cellular assays.
- [1] Schust J, Sperl B, Hollis A, Mayer TU, Berg T. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chem Biol. 2006;13(11):1235-1242. View Source
- [2] Siddiquee K, Zhang S, Guida WC, et al. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proc Natl Acad Sci U S A. 2007;104(18):7391-7396. View Source
